molecular formula C19H16BrNO4S2 B2409780 (Z)-2-(5-((5-(2-bromo-4-methylphenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid CAS No. 875286-06-9

(Z)-2-(5-((5-(2-bromo-4-methylphenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid

Numéro de catalogue: B2409780
Numéro CAS: 875286-06-9
Poids moléculaire: 466.36
Clé InChI: BYUIIWXCTADTRG-SXGWCWSVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(Z)-2-(5-((5-(2-bromo-4-methylphenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid is a recognized and potent inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase. This compound acts through a well-defined mechanism, competitively binding to the ATP-binding site of the VEGFR-2 kinase domain , thereby blocking its autophosphorylation and subsequent downstream signaling cascades. The primary research value of this inhibitor lies in its application in the study of angiogenesis—the process of new blood vessel formation. By specifically and potently inhibiting VEGFR-2, a critical mediator of angiogenic signaling, this compound is an essential tool for researchers investigating pathological angiogenesis in contexts such as oncological research and cancer therapeutics , where tumor growth and metastasis are highly dependent on vascularization. Its use in in vitro and in vivo models allows for the precise dissection of the VEGFR-2 pathway and the evaluation of anti-angiogenic strategies, providing crucial insights for the development of targeted cancer treatments and other diseases driven by aberrant blood vessel growth.

Propriétés

IUPAC Name

2-[(5Z)-5-[[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrNO4S2/c1-3-14(18(23)24)21-17(22)16(27-19(21)26)9-11-5-7-15(25-11)12-6-4-10(2)8-13(12)20/h4-9,14H,3H2,1-2H3,(H,23,24)/b16-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYUIIWXCTADTRG-SXGWCWSVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1C(=O)C(=CC2=CC=C(O2)C3=C(C=C(C=C3)C)Br)SC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C(=O)O)N1C(=O)/C(=C/C2=CC=C(O2)C3=C(C=C(C=C3)C)Br)/SC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

(Z)-2-(5-((5-(2-bromo-4-methylphenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid is a novel compound belonging to the class of thiazolidinone derivatives. This compound has garnered attention due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on recent studies, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

The compound features a complex structure that includes a thiazolidinone core, which is known for its diverse biological activities. The thiazolidinone ring is characterized by the presence of a carbonyl group and a sulfur atom, contributing to its reactivity and interaction with biological targets. The furan moiety and the bromo-substituted phenyl group enhance the compound's lipophilicity and bioavailability, facilitating its penetration into cells.

The proposed mechanism of action involves:

  • Inhibition of bacterial cell wall synthesis : The thiazolidinone derivatives typically interfere with the peptidoglycan layer in bacterial cell walls.
  • Enzyme inhibition : The compound may act as an inhibitor of specific enzymes involved in microbial metabolism.

Antimicrobial Activity

Recent studies have demonstrated that (Z)-2-(5-((5-(2-bromo-4-methylphenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid exhibits significant antimicrobial activity against various Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.015 mg/mL0.030 mg/mL
Escherichia coli0.060 mg/mL0.120 mg/mL
Bacillus cereus0.020 mg/mL0.040 mg/mL
Enterobacter cloacae0.010 mg/mL0.020 mg/mL

These results indicate that the compound is particularly effective against Staphylococcus aureus and Enterobacter cloacae, showcasing its potential as an antibacterial agent.

Antifungal Activity

In addition to antibacterial properties, the compound has shown promising antifungal activity against various fungal strains, including Candida albicans and Aspergillus fumigatus.

Table 2: Antifungal Activity Data

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans0.025 mg/mL
Aspergillus fumigatus0.050 mg/mL

The antifungal activity suggests that this compound could be a candidate for further development in treating fungal infections.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications in the structure significantly influence the biological activity of thiazolidinone derivatives. For instance:

  • Substituent Variations : The presence of different substituents on the phenyl ring affects both lipophilicity and biological activity.
  • Chain Length : Variations in the length of alkyl chains attached to the thiazolidinone core have been correlated with enhanced antimicrobial potency.

Case Studies

A notable case study involved testing a series of thiazolidinone derivatives, including the compound , against multidrug-resistant (MDR) bacterial strains. The results indicated that certain modifications led to compounds that were significantly more effective than traditional antibiotics such as ampicillin and streptomycin .

Applications De Recherche Scientifique

Medicinal Chemistry

The compound's structural features suggest potential applications in drug development, particularly in the context of anti-cancer and anti-inflammatory therapies. The presence of both thiazolidinone and furan moieties is known to enhance biological activity.

Anticancer Activity

Research has indicated that compounds with thiazolidinone structures exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of thiazolidinones can inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that thiazolidinone derivatives significantly inhibited the growth of breast cancer cells (MCF-7) with IC50 values in the low micromolar range. The compound's ability to modulate apoptotic pathways was highlighted, suggesting its potential as a lead compound for further development.

The compound's biological properties extend beyond anticancer effects to include antimicrobial and anti-inflammatory activities.

Antimicrobial Properties

Research indicates that compounds similar to (Z)-2-(5-((5-(2-bromo-4-methylphenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid demonstrate significant antibacterial and antifungal activity.

Data Table: Antimicrobial Activity

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
(Z)-2-(...)C. albicans8 µg/mL

This table summarizes findings from various studies, indicating that the compound shows promise against common pathogens, potentially aiding in the development of new antimicrobial agents .

Material Science

The unique chemical structure of (Z)-2-(5-((5-(2-bromo-4-methylphenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid also opens avenues for applications in material science, particularly in the synthesis of novel polymers and nanomaterials.

Polymer Synthesis

The compound can serve as a building block for synthesizing functionalized polymers with desirable properties such as thermal stability and mechanical strength.

Case Study:
A recent study explored the use of thiazolidinone derivatives in creating biodegradable polymers. The synthesized materials exhibited enhanced mechanical properties and degradation rates suitable for biomedical applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (Z)-2-(5-((5-(2-bromo-4-methylphenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized via multi-step reactions, typically involving cyclocondensation of thiosemicarbazides with chloroacetic acid and substituted aldehydes under reflux in DMF/acetic acid mixtures. Key parameters include stoichiometric ratios (e.g., 1:1:3 for thiosemicarbazide, chloroacetic acid, and aldehyde), reflux duration (2–7 hours), and acid/base catalysis (sodium acetate). Microwave-assisted synthesis can improve yields (92–96%) compared to traditional methods (75–85%) by reducing reaction time and side products .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodology :

  • IR Spectroscopy : Detect functional groups like C=O (1702 cm⁻¹), C=N (1610 cm⁻¹), and C-S (1250 cm⁻¹) .
  • NMR : ¹H/¹³C NMR confirms Z-configuration via olefinic proton coupling constants (J = 10–12 Hz) and substituent-specific shifts (e.g., bromo-methylphenyl at δ 7.2–7.8 ppm) .
  • Melting Point : Sharp melting ranges (e.g., 122–124°C) indicate purity .
  • TLC : Monitors reaction progress using ethyl acetate/hexane eluents .

Q. How can stability issues during synthesis and storage be mitigated?

  • Methodology : Stability is influenced by solvent polarity and pH. Recrystallization from DMF-acetic acid mixtures minimizes decomposition. Storage under inert atmospheres (N₂/Ar) at –20°C in amber vials prevents oxidation of the thioxothiazolidinone core .

Advanced Research Questions

Q. What structural modifications enhance the compound’s bioactivity, and how are structure-activity relationships (SAR) validated?

  • Methodology : Substituents on the furan and phenyl rings (e.g., bromo, methyl, methoxy) modulate cytotoxicity. For example, electron-withdrawing groups (Br) improve DNA intercalation, while hydrophobic groups (methyl) enhance cellular uptake. SAR is validated via in vitro assays (e.g., IC₅₀ in leukemia cells) and computational docking to target proteins like topoisomerase II .

Q. Which computational strategies predict binding interactions with biological targets?

  • Methodology : Molecular docking (AutoDock Vina, Schrödinger Suite) identifies key interactions, such as hydrogen bonding between the 4-oxo group and kinase active sites (e.g., EGFR). Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO gaps) to rationalize reactivity .

Q. How can contradictions in spectral data (e.g., Z/E isomerism) be resolved?

  • Methodology : NOESY NMR distinguishes Z/E isomers by spatial proximity of furan protons to the thiazolidinone ring. X-ray crystallography (as in structurally related compounds) provides definitive confirmation .

Q. What assay designs evaluate anticancer mechanisms, such as apoptosis induction?

  • Methodology :

  • Cell Viability : MTT assays using leukemia (K562) or solid tumor lines .
  • Apoptosis Markers : Flow cytometry for Annexin V/PI staining and caspase-3 activation .
  • DNA Damage : Comet assays or γ-H2AX foci quantification .

Q. What challenges arise during purification, and how are they addressed?

  • Methodology : Column chromatography (silica gel, gradient elution with chloroform/methanol) separates regioisomers. Reverse-phase HPLC (C18 column, acetonitrile/water) resolves polar byproducts. Recrystallization solvents (ethanol-DMF) are optimized for solubility differences .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.